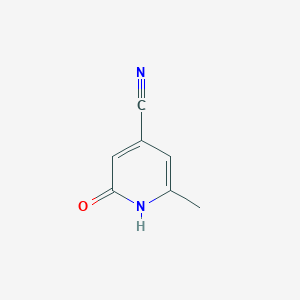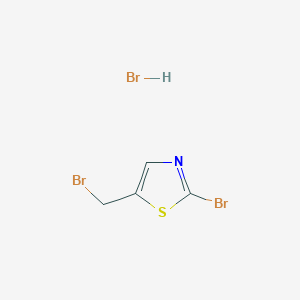
6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyridone family. This compound is characterized by its unique structure, which includes a pyridine ring with a methyl group at the 6-position, a carbonyl group at the 2-position, and a nitrile group at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves the reaction of β-amino enones with methylene active nitriles. One common method includes the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile, followed by acid-induced cyclization to form the desired pyridone derivative . The reaction conditions often involve the use of solvents such as ethanol and catalysts like potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and nitrile positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridone derivatives.
Applications De Recherche Scientifique
6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, its nitrile group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity . Additionally, the compound’s structure enables it to participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a hydroxy group at the 6-position.
4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a methoxy group instead of a hydroxy group.
Uniqueness: 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C7H6N2O |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
2-methyl-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(4-8)3-7(10)9-5/h2-3H,1H3,(H,9,10) |
Clé InChI |
ZRTIICYQJUNXHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)


![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)

![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)




![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)



